4-{3-BENZYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}MORPHOLINE
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Overview
Description
4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a triazole ring fused with a pyrimidine ring, linked to a morpholine moiety. Its structural complexity and potential biological activities make it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-BENZYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}MORPHOLINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the triazolo[4,5-d]pyrimidine core, followed by the introduction of the benzyl group and subsequent attachment of the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar steps as laboratory synthesis but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Mechanism of Action
The mechanism of action of 4-{3-BENZYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
1,2,3-Triazolo[4,5-d]pyrimidine derivatives: These compounds also feature the triazolo[4,5-d]pyrimidine scaffold and exhibit various biological activities.
Uniqueness
4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. Additionally, the benzyl group may contribute to its binding affinity and specificity towards certain molecular targets.
Properties
Molecular Formula |
C15H16N6O |
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Molecular Weight |
296.33 g/mol |
IUPAC Name |
4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)morpholine |
InChI |
InChI=1S/C15H16N6O/c1-2-4-12(5-3-1)10-21-15-13(18-19-21)14(16-11-17-15)20-6-8-22-9-7-20/h1-5,11H,6-10H2 |
InChI Key |
SJWKEXIUOLEKIC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Origin of Product |
United States |
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